molecular formula C22H23N3O2 B5112449 N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B5112449
M. Wt: 361.4 g/mol
InChI Key: CABUNNOCZNPWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets. Pyridazinone derivatives are a subject of ongoing scientific investigation and have been explored in various therapeutic areas, including as inhibitors of protein-protein interactions and enzymes. For instance, related pyridazinone compounds have been reported in scientific literature as inhibitors of protein arginine methyltransferases (PRMTs), which are enzymes involved in epigenetic regulation . Other research patents highlight the utility of pyridazinone derivatives in the development of inhibitors for targets like METTL3, a key enzyme in RNA methylation, and Factor XIa (FXIa), a protease target for anticoagulant therapy . The structural features of this compound—including the 3-ethylphenyl and 4-methylphenyl groups—suggest it is designed for structure-activity relationship (SAR) studies or as a potential chemical probe. Researchers can utilize this compound to investigate its specific mechanism of action, binding affinity, and functional effects in biochemical and cellular assays. This product is provided for research purposes to aid in the exploration of novel biological pathways and drug discovery. For Research Use Only (RUO). Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-17-6-5-7-19(14-17)23-22(27)16(3)25-21(26)13-12-20(24-25)18-10-8-15(2)9-11-18/h5-14,16H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABUNNOCZNPWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the ethylphenyl and methylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different characteristics. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its structural features, it may have potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action depend on the specific biological context and the molecular targets it interacts with .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Pyridazinone Substituent Amide Substituent Molecular Formula Molecular Weight Key Data (Melting Point, Activity)
Target Compound: N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide 4-methylphenyl 3-ethylphenyl C22H23N3O2 361.4 N/A
N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-4-phenylpyridazin-1(6H)-yl]acetamide 3-methyl, 4-phenyl 4-bromophenyl C27H23BrN4O3 523.4 Anti-inflammatory activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (6k) 4-methylphenyl Antipyrine derivative C26H27N5O3 457.5 Mp: 233–235°C
3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide 3-phenyl 4-methoxyphenyl C23H25N3O3 391.5 N/A
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide 4-ethoxyphenyl phenylthioethyl C23H25N3O3S 423.5 N/A

Key Observations :

  • Substituent Position: The target compound’s 4-methylphenyl group on the pyridazinone core is distinct from analogs with phenyl (e.g., ) or halogenated substituents (e.g., ).
  • Linker Flexibility : The propanamide linker in the target compound contrasts with acetamide derivatives (e.g., ), which may influence steric and electronic interactions.
  • Amide Group Variations : The 3-ethylphenyl group differentiates the target from antipyrine hybrids (e.g., ) or pyridinylmethyl moieties (e.g., ).

Key Trends :

  • Base Selection: Cs2CO3 in DMF (e.g., ) is common for pyridazinone coupling, while TEA is used for acid-amine condensations .
  • Characterization: 1H NMR and IR are standard for confirming amide and pyridazinone functionalities .

Q & A

Q. How can researchers optimize the synthesis yield of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide?

Methodological Answer:

  • Stepwise Reaction Design: Use a multi-step synthetic route starting with chlorination of substituted anilines (e.g., 3-ethylaniline) to generate intermediates, followed by coupling with pyridazinone derivatives. Key steps include amidation and cyclization .
  • Reaction Parameter Optimization:
    • Temperature: Maintain 60–80°C during amide bond formation to prevent side reactions.
    • Solvents: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Catalysts: Use acid catalysts (e.g., H₂SO₄) for cyclization steps to improve reaction efficiency .
  • Yield Monitoring: Track intermediates via TLC and quantify purity using HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign signals to confirm the presence of the ethylphenyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂) and pyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve bond angles and dihedral angles to validate the spatial arrangement of the pyridazinone and propanamide moieties .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS m/z calculated for C₂₂H₂₃N₃O₂: 377.18) and detect fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

  • Structural Modifications:
    • Core Scaffold Variations: Replace the 4-methylphenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or bulky substituents (e.g., 3,5-dimethylphenyl) to assess steric/electronic effects .
    • Side Chain Alterations: Substitute the propanamide chain with acetamide or butanamide to evaluate flexibility impacts on target binding .
  • Biological Assays:
    • Kinase Inhibition Screening: Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays to quantify IC₅₀ values .
    • Cellular Uptake Studies: Use radiolabeled analogs (e.g., ¹⁴C-tagged) to measure permeability in Caco-2 cell monolayers .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Software: Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets of kinases (e.g., PDB ID 1M17) .
    • Scoring Metrics: Prioritize poses with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) and hydrophobic contacts with conserved residues .
  • Molecular Dynamics (MD) Simulations:
    • Protocol: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the target protein .
  • QSAR Modeling: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Condition Harmonization:
    • Buffer pH: Standardize to physiological pH (7.4) to avoid ionization-related discrepancies in cell-free vs. cellular assays .
    • Redox Environment: Include antioxidants (e.g., ascorbic acid) in cell-based assays to mitigate oxidative degradation .
  • Orthogonal Validation:
    • SPR vs. ITC: Compare surface plasmon resonance (SPR) binding kinetics with isothermal titration calorimetry (ITC) to confirm thermodynamic consistency .
    • In Vivo Correlation: Test efficacy in xenograft models (e.g., HCT-116 tumors in mice) to validate in vitro findings .
  • Structural Analysis: Use cryo-EM or co-crystallography to verify target engagement and rule out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.